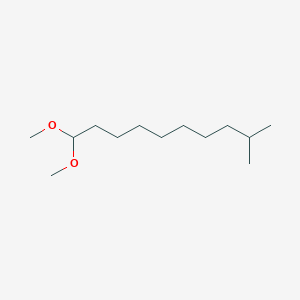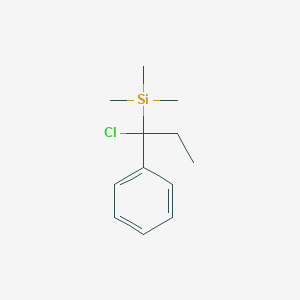
(1-Chloro-1-phenylpropyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-1-phenylpropyl)(trimethyl)silane is an organosilicon compound that features a phenyl group, a chloro group, and a trimethylsilyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylpropyl)(trimethyl)silane typically involves the reaction of 1-chloro-1-phenylpropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-1-phenylpropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane or silanol.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of (1-alkoxy-1-phenylpropyl)(trimethyl)silane.
Reduction: Formation of (1-phenylpropyl)(trimethyl)silane.
Oxidation: Formation of (1-phenylpropyl)(trimethyl)silanol.
Scientific Research Applications
(1-Chloro-1-phenylpropyl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Chloro-1-phenylpropyl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-1-phenylpropyl)(dimethyl)silane
- (1-Chloro-1-phenylpropyl)(triethyl)silane
- (1-Chloro-1-phenylpropyl)(triphenyl)silane
Uniqueness
(1-Chloro-1-phenylpropyl)(trimethyl)silane is unique due to its specific combination of a phenyl group, a chloro group, and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Properties
CAS No. |
90964-79-7 |
|---|---|
Molecular Formula |
C12H19ClSi |
Molecular Weight |
226.82 g/mol |
IUPAC Name |
(1-chloro-1-phenylpropyl)-trimethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-5-12(13,14(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI Key |
MVARZWRQRBMOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)([Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


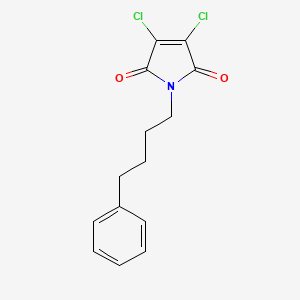
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
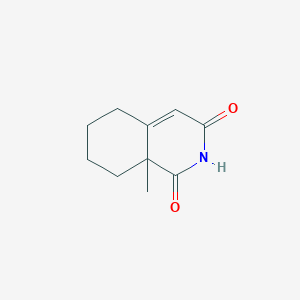
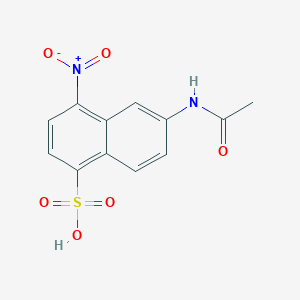
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
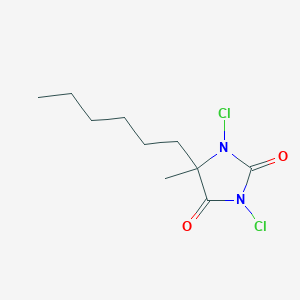
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
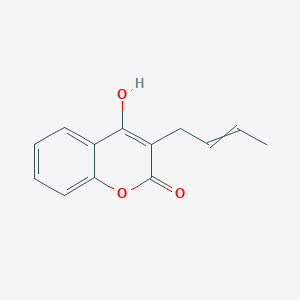

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
